molecular formula C16H17ClN2O2 B11201603 2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one

2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11201603
M. Wt: 304.77 g/mol
InChI Key: ZTHQOAUOFARUBH-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-3-ethyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a tetrahydroindazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxyphenyl)-3-ethyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxybenzaldehyde and ethyl hydrazinecarboxylate.

    Condensation Reaction: The 5-chloro-2-methoxybenzaldehyde is condensed with ethyl hydrazinecarboxylate in the presence of an acid catalyst to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization under basic conditions to form the indazole core.

    Reduction: The resulting indazole derivative is then reduced to yield the final product, 2-(5-chloro-2-methoxyphenyl)-3-ethyl-4,5,6,7-tetrahydro-2H-indazol-4-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-3-ethyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrogenated indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-3-ethyl-4,5,6,7-tetrahydro-2H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-3-ethyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one
  • 2-(5-Chloro-2-methoxyphenyl)-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one
  • 2-(5-Chloro-2-methoxyphenyl)-3-butyl-4,5,6,7-tetrahydro-2H-indazol-4-one

Uniqueness

The uniqueness of 2-(5-chloro-2-methoxyphenyl)-3-ethyl-4,5,6,7-tetrahydro-2H-indazol-4-one lies in its specific substitution pattern and the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-3-ethyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C16H17ClN2O2/c1-3-12-16-11(5-4-6-14(16)20)18-19(12)13-9-10(17)7-8-15(13)21-2/h7-9H,3-6H2,1-2H3

InChI Key

ZTHQOAUOFARUBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CCCC2=O

Origin of Product

United States

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